![molecular formula C14H8N2O4 B14587707 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione CAS No. 61494-20-0](/img/structure/B14587707.png)
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is a heterocyclic compound that features a cyclopenta[c]pyridine core with a nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-nitrobenzaldehyde and cyclopentanone can be used in a series of condensation and cyclization reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit similar biological activities.
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar core structure and are known for their versatility in various applications.
Uniqueness
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is unique due to its specific combination of a cyclopenta[c]pyridine core with a nitrophenyl substituent. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
61494-20-0 |
|---|---|
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
6-(4-nitrophenyl)cyclopenta[c]pyridine-5,7-dione |
InChI |
InChI=1S/C14H8N2O4/c17-13-10-5-6-15-7-11(10)14(18)12(13)8-1-3-9(4-2-8)16(19)20/h1-7,12H |
Clé InChI |
XJXNLPFMKYFLBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=NC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


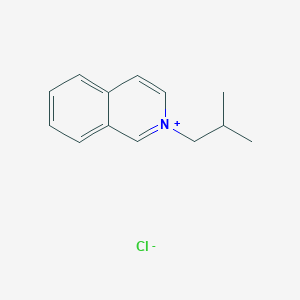
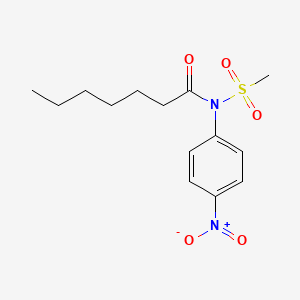
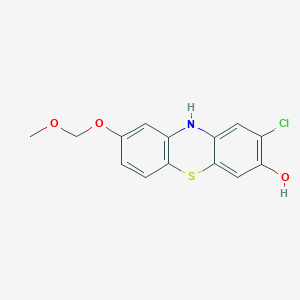
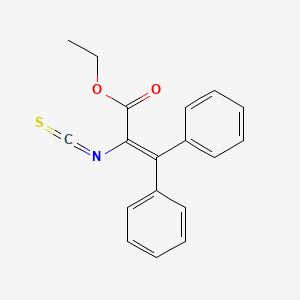
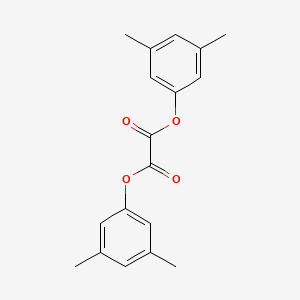
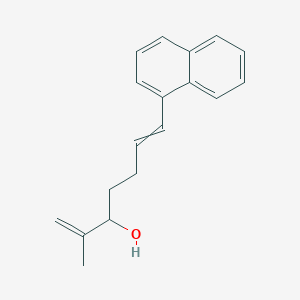
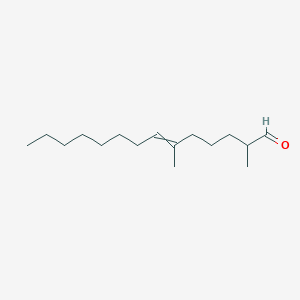
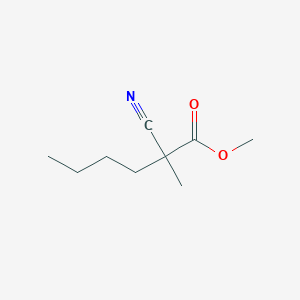
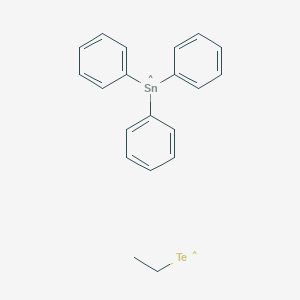

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
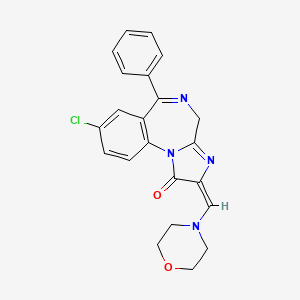
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)

